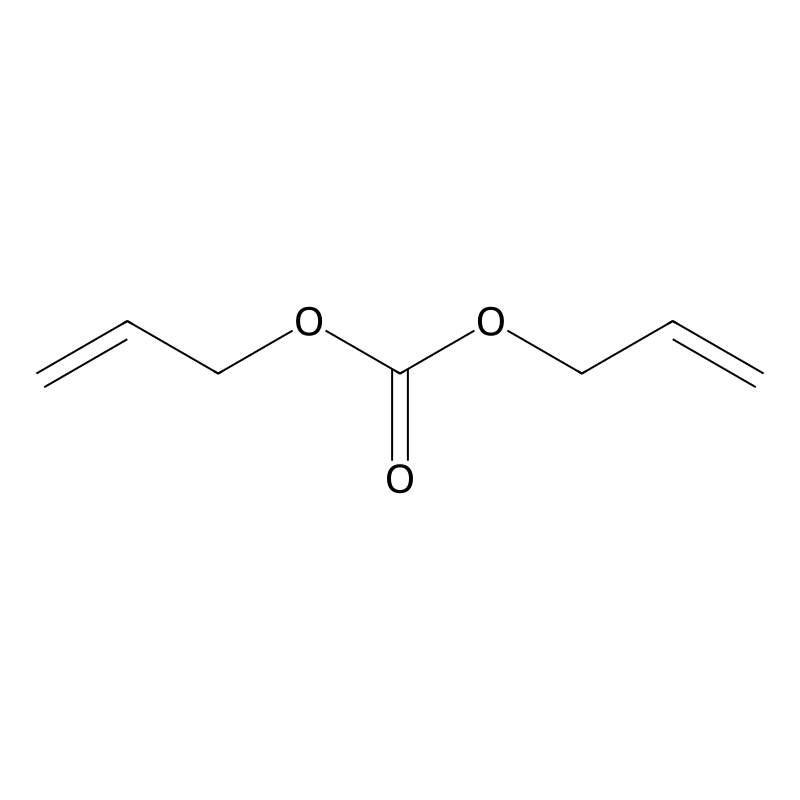Diallyl carbonate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Organic Synthesis:
- Tsuji-Trost allylation: Diallyl carbonate acts as a versatile reagent in Tsuji-Trost allylation reactions, a method for introducing allyl groups (CH2=CH-CH2-) into organic molecules. It offers advantages over other allylating agents like allyl acetate due to its faster reaction rates and milder reaction conditions [].
Polymer Chemistry:
- Polymerization: Diallyl carbonate can undergo polymerization, a process of linking its molecules to form long chains. This can be achieved using various initiators, such as benzoyl peroxide, leading to the formation of polycarbonates with specific properties [].
- Modification of lignin: Diallyl carbonate has been explored for the modification of lignin, a complex biopolymer found in plant cell walls. This modification process introduces functional groups onto the lignin structure, potentially enabling further tailoring of its properties for various applications [].
Other Research Areas:
Diallyl carbonate is a colorless liquid characterized by a pungent odor, featuring a chemical structure that includes two allyl groups attached to a carbonate moiety. Its molecular formula is C₆H₁ₐO₃, and it is recognized for its reactivity due to the presence of double bonds in the allyl groups. This compound is soluble in various organic solvents such as ethanol, methanol, toluene, and chloroform . Diallyl carbonate serves as an important precursor in the synthesis of polymers, particularly polycarbonates and polyurethanes, and is utilized as an acrylating agent in various chemical processes .
Diallyl carbonate is a flammable liquid with a pungent odor. It is a skin, eye, and respiratory irritant [].
- Safety concerns:
- Avoid inhalation, ingestion, and skin contact.
- Wear appropriate personal protective equipment (PPE) when handling.
- Work in a well-ventilated area.
- Flammable - keep away from heat and ignition sources.
Data:
- Nucleophilic Acyl Substitution: It can be synthesized via consecutive nucleophilic acyl substitution reactions involving allyl alcohol and electrophilic carbonyl donors. This reaction pathway allows for the formation of various derivatives .
- Tsuji-Trost Reaction: This compound acts as an allylic substituent in the Tsuji-Trost reaction, facilitating the formation of carbanions and enhancing reaction rates compared to other allyl derivatives like allyl acetate .
- Reactivity with Nucleophiles: Diallyl carbonate can react with amines, alcohols, and thiols, making it versatile in organic synthesis .
Diallyl carbonate can be synthesized through several methods:
- Phosgene Reaction: The most common method involves reacting phosgene with allyl alcohol. A base is often employed to neutralize the hydrogen chloride byproduct during this reaction .
- Urea Transesterification: A newer approach utilizes urea transesterification with allyl alcohol over metal chlorides as catalysts. This method has shown promising yields and provides an alternative synthetic route .
- Single Reactor Method: The synthesis can also be conducted in a single reactor without isolating intermediate products, streamlining the process .
Research into the interactions of diallyl carbonate with other compounds has revealed its effectiveness as a nucleophile in various reactions. Studies have shown that it can enhance reaction rates significantly when used in conjunction with palladium nanoparticles for catalyzing Tsuji-Trost allylations in water . This demonstrates its potential utility in sustainable chemistry practices.
Diallyl carbonate belongs to a broader class of dialkyl carbonates. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| Diallyl Carbonate | C₆H₁₀O₃ | Used as an acrylating agent; reactive with nucleophiles |
| Dimethyl Carbonate | C₃H₈O₃ | Commonly used as a methylating agent and solvent |
| Diethyl Carbonate | C₄H₁₀O₃ | Used primarily as a solvent; less reactive than diallyl |
| Diisopropyl Carbonate | C₅H₁₂O₃ | Utilized in organic synthesis; more stable than diallyl |
| Glycerol Carbonate | C₃H₈O₄ | Biodegradable; used in cosmetic formulations |
Diallyl carbonate's unique combination of reactivity and functionality makes it particularly valuable in polymer chemistry and organic synthesis compared to its counterparts.
By understanding these facets of diallyl carbonate—its synthesis methods, applications, and interactions—researchers can better leverage its properties for innovative applications across various fields.
XLogP3
Boiling Point
GHS Hazard Statements
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (97.44%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.44%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Vapor Pressure
Pictograms


Flammable;Irritant








